Cas no 2382316-62-1 (rac-(1R,2R)-2-methoxy-N-methylcyclobutan-1-amine)

rac-(1R,2R)-2-methoxy-N-methylcyclobutan-1-amine 化学的及び物理的性質
名前と識別子
-
- EN300-28234189
- rac-(1R,2R)-2-methoxy-N-methylcyclobutan-1-amine
- 2382316-62-1
- trans-(2-Methoxy-cyclobutyl)-methyl-amine
-
- インチ: 1S/C6H13NO/c1-7-5-3-4-6(5)8-2/h5-7H,3-4H2,1-2H3/t5-,6-/m1/s1
- InChIKey: GUISHBOZPLPCMJ-PHDIDXHHSA-N
- SMILES: N([C@@H]1CC[C@H]1OC)C
計算された属性
- 精确分子量: 115.099714038g/mol
- 同位素质量: 115.099714038g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 8
- 回転可能化学結合数: 2
- 複雑さ: 74.9
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 21.3Ų
- XLogP3: 0.3
rac-(1R,2R)-2-methoxy-N-methylcyclobutan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28234189-1g |
rac-(1R,2R)-2-methoxy-N-methylcyclobutan-1-amine |
2382316-62-1 | 1g |
$2454.0 | 2023-09-09 | ||
Enamine | EN300-28234189-0.25g |
rac-(1R,2R)-2-methoxy-N-methylcyclobutan-1-amine |
2382316-62-1 | 95.0% | 0.25g |
$2258.0 | 2025-03-19 | |
Enamine | EN300-28234189-5.0g |
rac-(1R,2R)-2-methoxy-N-methylcyclobutan-1-amine |
2382316-62-1 | 95.0% | 5.0g |
$7118.0 | 2025-03-19 | |
Enamine | EN300-28234189-0.1g |
rac-(1R,2R)-2-methoxy-N-methylcyclobutan-1-amine |
2382316-62-1 | 95.0% | 0.1g |
$2160.0 | 2025-03-19 | |
Enamine | EN300-28234189-1.0g |
rac-(1R,2R)-2-methoxy-N-methylcyclobutan-1-amine |
2382316-62-1 | 95.0% | 1.0g |
$2454.0 | 2025-03-19 | |
Enamine | EN300-28234189-0.5g |
rac-(1R,2R)-2-methoxy-N-methylcyclobutan-1-amine |
2382316-62-1 | 95.0% | 0.5g |
$2356.0 | 2025-03-19 | |
Enamine | EN300-28234189-10g |
rac-(1R,2R)-2-methoxy-N-methylcyclobutan-1-amine |
2382316-62-1 | 10g |
$10553.0 | 2023-09-09 | ||
Enamine | EN300-28234189-5g |
rac-(1R,2R)-2-methoxy-N-methylcyclobutan-1-amine |
2382316-62-1 | 5g |
$7118.0 | 2023-09-09 | ||
Enamine | EN300-28234189-2.5g |
rac-(1R,2R)-2-methoxy-N-methylcyclobutan-1-amine |
2382316-62-1 | 95.0% | 2.5g |
$4810.0 | 2025-03-19 | |
Enamine | EN300-28234189-10.0g |
rac-(1R,2R)-2-methoxy-N-methylcyclobutan-1-amine |
2382316-62-1 | 95.0% | 10.0g |
$10553.0 | 2025-03-19 |
rac-(1R,2R)-2-methoxy-N-methylcyclobutan-1-amine 関連文献
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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4. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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6. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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9. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
rac-(1R,2R)-2-methoxy-N-methylcyclobutan-1-amineに関する追加情報
Introduction to Rac-(1R,2R)-2-methoxy-N-methylcyclobutan-1-amine (CAS No. 2382316-62-1)
Rac-(1R,2R)-2-methoxy-N-methylcyclobutan-1-amine, a compound with the chemical formula C₈H₁₃NO₂, is a significant molecule in the field of pharmaceutical chemistry. This compound is characterized by its racemic mixture form, indicating an equal proportion of both enantiomers, which are mirror images of each other. The CAS number 2382316-62-1 uniquely identifies this substance in scientific literature and databases, facilitating accurate referencing and research. The structural motif of this compound, featuring a cyclobutane ring, makes it an intriguing candidate for further exploration in medicinal chemistry.
The nomenclature of Rac-(1R,2R)-2-methoxy-N-methylcyclobutan-1-amine reflects its stereochemical configuration and functional groups. The prefix "rac-" denotes the racemic nature, while the parentheses specify the absolute configuration at the two stereocenters. The 2-methoxy group and the N-methyl substituent contribute to the compound's overall reactivity and potential biological activity. These features make it a valuable scaffold for designing novel therapeutic agents.
Recent advancements in drug discovery have highlighted the importance of cycloalkylamine derivatives due to their diverse pharmacological properties. Compounds like Rac-(1R,2R)-2-methoxy-N-methylcyclobutan-1-amine have garnered attention for their potential in modulating various biological pathways. For instance, studies have suggested that cycloalkylamines can interact with enzymes and receptors in a manner that may lead to therapeutic effects. The presence of both methoxy and methyl groups in this molecule suggests possible interactions with metabolic enzymes, which could influence its bioavailability and efficacy.
The stereochemistry of Rac-(1R,2R)-2-methoxy-N-methylcyclobutan-1-amine is a critical factor in determining its biological activity. Enantiomers can exhibit markedly different pharmacological profiles, making the choice of stereochemical configuration essential for drug development. Research has shown that the absolute configuration at stereocenters can significantly impact binding affinity, metabolic stability, and overall efficacy. Therefore, understanding the stereochemical landscape of this compound is crucial for optimizing its pharmacological properties.
In recent years, there has been growing interest in leveraging computational methods to predict and design bioactive molecules. Techniques such as molecular docking and virtual screening have been employed to identify potential drug candidates. Rac-(1R,2R)-2-methoxy-N-methylcyclobutan-1-amine has been subjected to such computational studies to evaluate its interactions with biological targets. These studies have provided insights into how the compound might bind to specific proteins or enzymes, offering a rational basis for further medicinal chemistry efforts.
The synthesis of complex molecules like Rac-(1R,2R)-2-methoxy-N-methylcyclobutan-1-amine presents unique challenges due to their intricate stereochemistry. Advances in synthetic methodologies have enabled chemists to construct such molecules with high precision. Techniques such as asymmetric synthesis and chiral resolution have been particularly useful in generating enantiomerically pure forms of this compound. These methods are essential for ensuring that the final product exhibits the desired biological activity without unwanted side effects from alternative enantiomers.
Biological activity assays have been conducted to assess the potential therapeutic effects of Rac-(1R,2R)-2-methoxy-N-methylcyclobutan-1-amine. Preliminary results suggest that this compound may exhibit properties relevant to neurological disorders, inflammation, and other diseases. Further research is needed to fully elucidate its mechanism of action and therapeutic potential. Collaborative efforts between chemists and biologists are crucial for translating these findings into effective treatments.
The development of novel pharmaceuticals relies heavily on interdisciplinary collaboration and innovation. rac-(1R,2R)-2-methoxy-N-methylcyclobutan-1-amine represents an example of how structural diversity can lead to new therapeutic opportunities. By exploring its chemical space and biological interactions, researchers aim to uncover new drugs that address unmet medical needs. The continued study of this compound will contribute valuable insights into drug design principles and potentially lead to breakthroughs in pharmaceutical science.
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